

The Development of NA-931: An Oral Quadruple Agonist for Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

# **Abstract**

NA-931 (also known as Bioglutide™) is a first-in-class, orally available small molecule that acts as a quadruple agonist for the insulin-like growth factor-1 (IGF-1), glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon receptors.[1][2] Developed by Biomed Industries, Inc., NA-931 is under investigation for the treatment of obesity and type 2 diabetes.[3] Its unique multi-receptor approach is designed to offer a synergistic effect on weight loss and metabolic control while preserving muscle mass and improving the side-effect profile compared to existing incretin-based therapies.[4] This technical guide provides a comprehensive overview of the oral formulation development of NA-931, summarizing its mechanism of action, preclinical and clinical findings, and the experimental protocols utilized in its evaluation.

# Introduction

The global burden of obesity and related metabolic disorders necessitates the development of novel therapeutics with improved efficacy and patient compliance. While injectable GLP-1 receptor agonists have demonstrated significant success, the demand for effective oral alternatives remains high. NA-931 emerges as a promising candidate, distinguishing itself as an oral small molecule that simultaneously targets four key metabolic pathways.[2] This multipronged approach aims to regulate energy intake, energy expenditure, and glucose



homeostasis more effectively than single or dual-agonist therapies. This guide delves into the technical aspects of NA-931's development, with a focus on its oral formulation.

# Mechanism of Action: A Quadruple Agonist Approach

NA-931's therapeutic potential is rooted in its ability to concurrently activate four distinct receptor systems involved in metabolic regulation.

- Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism: Activation of GLP-1R is known to enhance glucose-dependent insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety by acting on the central nervous system.[5]
- Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR) Agonism: GIPR activation also stimulates insulin secretion in a glucose-dependent manner and has been shown to enhance the effects of GLP-1.[5]
- Glucagon Receptor (GCGR) Agonism: While seemingly counterintuitive, controlled agonism
  of the glucagon receptor can increase energy expenditure and enhance hepatic fat oxidation,
  contributing to weight loss.[5]
- Insulin-Like Growth Factor-1 Receptor (IGF-1R) Agonism: The engagement of the IGF-1
  receptor is a unique feature of NA-931. This pathway is crucial for regulating fuel metabolism
  and body composition. A key hypothesized benefit of IGF-1R activation is the preservation of
  muscle mass during weight loss.[6]

The simultaneous activation of these four pathways is intended to create a more balanced and potent metabolic effect, leading to significant weight reduction while mitigating potential side effects.

# **Signaling Pathways**

The binding of NA-931 to its target receptors initiates a cascade of intracellular signaling events. While the specific downstream effects of NA-931 are under investigation, the general signaling pathways for each receptor are well-established.





### Click to download full resolution via product page

Simplified GLP-1 and GIP Receptor Signaling Pathway. Caption: NA-931 activates GLP-1R and GIPR, leading to increased cAMP and insulin secretion.



### Click to download full resolution via product page

Simplified Glucagon Receptor Signaling Pathway. Caption: NA-931 activates the glucagon receptor, increasing energy expenditure.





Click to download full resolution via product page

Simplified IGF-1 Receptor Signaling Pathway. Caption: NA-931 activates IGF-1R, promoting cell survival and protein synthesis.

# **Oral Formulation Development**

A significant advantage of NA-931 is its development as a once-daily oral capsule. This mode of administration is expected to improve patient adherence compared to injectable therapies. Publicly available information regarding the specific composition of the oral formulation is limited. However, it has been stated that NA-931's formulation does not necessitate the use of "harsh absorption enhancers," which are sometimes required for the oral delivery of peptide-based drugs. This suggests that NA-931, as a small molecule, possesses favorable intrinsic properties for oral absorption.

Further details on the excipients and any specialized formulation technologies employed are not yet in the public domain.

# **Preclinical and Clinical Development**

NA-931 has undergone preclinical evaluation and has progressed through Phase 1 and Phase 2 clinical trials.

## **Preclinical Studies**







Preclinical studies in diet-induced obese (DIO) mice demonstrated that NA-931 and its analogs led to significant reductions in body weight (up to 26%), plasma glucose, and plasma triglycerides.[7] These effects were comparable to the dual GLP-1/GIP agonist, tirzepatide.[8] Additionally, preclinical research has suggested synergistic effects on weight loss when NA-931 is combined with semaglutide or tirzepatide.[9] Studies in animal models have also indicated the potential of NA-931 in treating Alcohol Use Disorder (AUD) by attenuating alcohol-induced behaviors.

## **Clinical Trials**

NA-931 has been evaluated in several clinical trials, with key studies summarized below.

**Experimental Workflow for Clinical Trials** 





Click to download full resolution via product page

Generalized Clinical Trial Workflow for NA-931. Caption: A typical workflow for the clinical evaluation of NA-931.



### Phase 1 Clinical Trial (NCT06615700)

- Study Design: A randomized, double-blind, placebo-controlled, single and multiple-ascending dose study.[10][11]
- Participants: Overweight or obese adults, with or without type 2 diabetes.[11]
- Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of NA-931.[10]
- · Key Findings:
  - Pharmacokinetic data supported a once-daily dosing regimen.[12]
  - Blood levels of NA-931 remained consistent regardless of food intake (fasting or high-fat meal).[12]
  - The estimated half-life of NA-931 is 16-24 hours.

### Phase 2 Clinical Trial (NCT06564753)

- Study Design: A 13-week, randomized, double-blind, placebo-controlled, parallel-arm study.
   [1][13]
- Participants: 125 adults with obesity (BMI ≥30 kg/m²) or overweight (BMI ≥27 kg/m²) with at least one weight-related comorbidity.[1][14]
- Objectives: To evaluate the safety, tolerability, and efficacy of NA-931 for weight management.[13]

Clinical Trial Data Summary



| Trial<br>Phase   | Duration    | Patient<br>Populati<br>on                                      | Dosage                 | Mean Body Weight Reductio n (vs. Baseline | Placebo-<br>Adjusted<br>Weight<br>Reductio<br>n | Key<br>Adverse<br>Events                                                                      | Citation(<br>s) |
|------------------|-------------|----------------------------------------------------------------|------------------------|-------------------------------------------|-------------------------------------------------|-----------------------------------------------------------------------------------------------|-----------------|
| Phase 1<br>(MAD) | 28 Days     | Overweig<br>ht/Obese<br>Adults                                 | Up to<br>150<br>mg/day | Up to<br>6.8%                             | 5.1%                                            | Mild<br>nausea<br>(8.3% at<br>highest<br>dose), no<br>vomiting<br>reported.                   | [6][12]         |
| Phase 1<br>(OLE) | 12<br>Weeks | Overweig<br>ht/Obese<br>Adults                                 | 150<br>mg/day          | Up to<br>12.7%                            | 10.4%                                           | Mild<br>nausea<br>(16.6% at<br>highest<br>dose),<br>diarrhea<br>(8.3% at<br>highest<br>dose). | [6]             |
| Phase 2          | 13<br>Weeks | Obese or<br>Overweig<br>ht Adults<br>with<br>Comorbi<br>dities | Up to<br>150<br>mg/day | Up to<br>13.8%                            | 12.4%                                           | Mild<br>nausea<br>and<br>vomiting<br>(7.3%),<br>diarrhea<br>(6.3%).                           | [1][13]<br>[14] |

MAD: Multiple Ascending Dose; OLE: Open-Label Extension

# **Experimental Protocols**



Detailed experimental protocols for the clinical trials are not fully publicly available. However, based on the clinical trial registrations and press releases, the following methodologies were employed:

### 5.1. Phase 1 Clinical Trial (NCT06615700) Protocol Outline

 Study Design: Randomized, double-blind, placebo-controlled, dose escalation (single and multiple ascending doses).

#### Assessments:

- Safety and Tolerability: Monitored through the recording of treatment-emergent adverse events (TEAEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
- Pharmacokinetics: Blood samples were collected at various time points to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. The effect of food on absorption was also assessed.
- Pharmacodynamics: Assessed through changes in body weight and potentially other metabolic biomarkers.

### 5.2. Phase 2 Clinical Trial (NCT06564753) Protocol Outline

- Study Design: Randomized, double-blind, placebo-controlled, parallel-arm study over 13 weeks.
- Inclusion Criteria: Adults with a BMI ≥30 kg/m<sup>2</sup> or ≥27 kg/m<sup>2</sup> with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia, type 2 diabetes).

#### Assessments:

- Primary Efficacy Endpoint: Percent change in body weight from baseline to week 13.
- Secondary Efficacy Endpoints: Proportion of patients achieving ≥5%, ≥10%, and ≥12% weight loss.
- Safety and Tolerability: Assessed through monitoring of adverse events.



## **Future Directions**

Biomed Industries has announced plans to advance NA-931 to Phase 3 clinical trials.[13] Additionally, the company is exploring the use of NA-931 in combination with other metabolic drugs, such as tirzepatide and semaglutide, with a Phase 2 trial of NA-931 in combination with tirzepatide planned (NCT06732245).[9][15] Patent applications have been filed for these combination therapies.[16]

## Conclusion

NA-931 represents a significant innovation in the development of oral therapies for obesity and metabolic diseases. Its unique quadruple agonist mechanism of action holds the potential for superior efficacy and an improved safety profile, including the preservation of muscle mass during weight loss. The development of a convenient once-daily oral formulation is a key advantage that may enhance patient compliance. Data from Phase 1 and 2 clinical trials are promising, demonstrating substantial weight loss with good tolerability. As NA-931 progresses to late-stage clinical development, it will be crucial to further elucidate its long-term safety and efficacy profile and its full therapeutic potential in managing the complexities of metabolic disease.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Physiology, Gastric Inhibitory Peptide StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. news-medical.net [news-medical.net]
- 5. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R)
   [reactome.org]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]



- 7. cusabio.com [cusabio.com]
- 8. longdom.org [longdom.org]
- 9. raybiotech.com [raybiotech.com]
- 10. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 11. Biomed Industries.™ News- Press Release-Announces Positive Phase I Results of Oral Quadruple Receptor Agonist NA-931 for Obesity Treatment . [biomedind.com]
- 12. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SAT-713 Phase 2 Clinical Trials Of Na-931 To Study Subjects Who Are Obese With At Least One Weight-related Comorbid Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GLP-1: Molecular mechanisms and outcomes of a complex signaling system PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Biomed Industries.<sup>™</sup> News- Biomed Industries, Inc. Expands Patent Protection for Novel Combination Therapy Targeting Obesity [biomedind.com]
- To cite this document: BenchChem. [The Development of NA-931: An Oral Quadruple Agonist for Metabolic Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617325#na-931-oral-formulation-development]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com